molecular formula C6H10O2S B1200560 2-Tetrahydrothiopheneacetic acid

2-Tetrahydrothiopheneacetic acid

Cat. No.: B1200560
M. Wt: 146.21 g/mol
InChI Key: YNFYCBDMMKUYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tetrahydrothiopheneacetic acid (THTA) is an organoheterocyclic compound belonging to the thiolane class, characterized by a tetrahydrothiophene (saturated five-membered ring containing sulfur) linked to an acetic acid moiety . Its molecular formula is inferred as C₆H₁₀O₂S (molecular weight: 146.21 g/mol).

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

2-(thiolan-2-yl)acetic acid

InChI

InChI=1S/C6H10O2S/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)

InChI Key

YNFYCBDMMKUYKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Name Core Structure Functional Groups Key Substituents
2-Tetrahydrothiopheneacetic acid Tetrahydrothiophene Carboxylic acid (-COOH) Saturated sulfur ring
2-Thienylacetic acid Thiophene Carboxylic acid (-COOH) Unsaturated sulfur ring
2-Tetrahydrofuran-2-ylacetic acid Tetrahydrofuran Carboxylic acid (-COOH) Saturated oxygen ring
2-(Thiophen-3-ylmethylsulfanyl)acetic acid Thiophene + sulfanyl Carboxylic acid (-COOH), sulfanyl (-S-) Methylsulfanyl side chain

Key Observations :

  • THTA features a saturated thiolane ring , enhancing stability compared to aromatic thiophene derivatives.
  • 2-Thienylacetic acid (Thiophene-2-acetic acid) contains an unsaturated thiophene ring , increasing reactivity for electrophilic substitution .
  • 2-Tetrahydrofuran-2-ylacetic acid replaces sulfur with oxygen, altering polarity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Property Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
2-Tetrahydrothiopheneacetic acid - C₆H₁₀O₂S 146.21 Not reported Not reported
2-Thienylacetic acid 1918-77-0 C₆H₆O₂S 142.18 63–67 Soluble in hot water, oxygenated solvents
2-Tetrahydrofuran-2-ylacetic acid - C₆H₁₀O₃ 130.14 Not reported Not reported
2-(Thiophen-3-ylmethylsulfanyl)acetic acid 16401-41-5 C₇H₈O₂S₂ 188.27 Not reported Not reported

Key Findings :

  • 2-Thienylacetic acid has the highest reported melting point (63–67°C) and solubility in polar solvents, likely due to its aromatic structure and carboxylic acid group .
  • THTA ’s saturated ring may reduce reactivity but improve metabolic stability compared to unsaturated analogs.

Key Insights :

  • 2-Thienylacetic acid is critical in synthesizing antibiotics (e.g., cefalotin) and antihistamines (e.g., ketotifen) due to its versatile reactivity .
  • 2-(Thiophen-2-yl)acetic acid derivatives show promise in inhibiting mPGES-1, a target for inflammation-related diseases .
  • THTA ’s role in metabolomics suggests utility in biomarker discovery or pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Tetrahydrothiopheneacetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Tetrahydrothiopheneacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.